molecular formula C16H18N2O3S2 B2910321 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034607-49-1

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2910321
CAS No.: 2034607-49-1
M. Wt: 350.45
InChI Key: WQFCOFBMPIFMHK-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique hybrid architecture, incorporating a 1,4-thiazepane ring with a phenyl substituent and a dioxide moiety, linked via a carboxamide group to a 4-methylthiazole unit. The presence of both the sulfone group on the thiazepane ring and the methylthiazole heterocycle makes this compound a compelling candidate for exploration in medicinal chemistry and drug discovery programs. Its structural complexity suggests potential for high binding affinity and selectivity, warranting investigation into its mechanism of action against various biological targets. Researchers may find value in studying this compound as a precursor or lead molecule for developing novel therapeutics, particularly in areas such as oncology or immunology, where similar heterocyclic scaffolds have shown significant activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12-15(22-11-17-12)16(19)18-8-7-14(23(20,21)10-9-18)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFCOFBMPIFMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone

Key Differences :

  • Substituent : The 4-methylthiazole-5-yl group in the target compound is replaced with a furan-3-yl moiety.
  • Molecular Weight: The furan analog has a lower molecular weight (319.4 g/mol) due to reduced sulfur and nitrogen content (C₁₆H₁₇NO₄S) .
  • Electronic Effects : Thiazole’s electron-rich nature (due to sulfur and nitrogen) contrasts with furan’s oxygen-based aromaticity, which may alter reactivity or target interactions.

Implications :

  • The thiazole moiety likely enhances metabolic stability compared to furan, as sulfur-containing heterocycles are less prone to oxidative degradation.
  • Biological activity differences (e.g., receptor binding) could arise from variations in π-π stacking or hydrogen-bonding capabilities .

Comparison with Thiazolidinone Derivatives

Example Compound: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone . Key Differences:

  • Core Structure: Thiazolidinone (5-membered ring with one nitrogen and one sulfur) vs. thiazepane (7-membered ring with one nitrogen and one sulfur).
  • Functional Groups: The thiazolidinone derivative includes hydrazono and arylidene substituents, whereas the target compound features a sulfone and methylthiazole.

Implications :

  • Thiazolidinones are associated with antimicrobial and anticancer activities , suggesting the target compound’s thiazole-thiazepane scaffold could be optimized for similar applications.

Comparison with Triazole-Thioether Derivatives

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . Key Differences:

  • Heterocyclic Core : Triazole-thioether vs. thiazepane-sulfone.
  • Sulfonyl Groups : Both compounds incorporate sulfonyl groups, but in the triazole derivative, it is part of a phenylsulfonyl substituent.

Implications :

  • Sulfonyl groups enhance polarity and hydrogen-bonding capacity , critical for target engagement in both compounds.
  • The triazole’s smaller ring size may limit steric hindrance compared to the thiazepane system .

Thermal Stability Comparison

Example Compounds :

  • Di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C)
  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) (decomposition at 247.6°C) .

Implications :

  • The target compound’s sulfone group and aromatic thiazole may contribute to thermal stability , though experimental data are lacking.
  • Hydrogen-bonding networks in tetrazole analogs improve stability, suggesting similar strategies (e.g., introducing H-bond donors) could benefit the target compound .

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